L-Proline hydrochloride

Catalog No.
S1900622
CAS No.
7776-34-3
M.F
C5H10ClNO2
M. Wt
151.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Proline hydrochloride

CAS Number

7776-34-3

Product Name

L-Proline hydrochloride

IUPAC Name

(2S)-pyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1

InChI Key

UAGFTQCWTTYZKO-WCCKRBBISA-N

SMILES

C1CC(NC1)C(=O)O.Cl

Canonical SMILES

C1CC(NC1)C(=O)O.Cl

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.Cl

Analytical Standard

L-Proline HCl serves as a high-purity standard in various analytical techniques. Its well-defined structure and consistent properties make it ideal for calibrating instruments and validating analytical methods used in biochemistry and related fields [1].

For instance, L-Proline HCl solutions are commonly employed in High-Performance Liquid Chromatography (HPLC) to identify and quantify other amino acids in biological samples [1].

Source

[1] L-Proline Hydrochloride Amino Acid Solution 100mM 供应商提供的产品说明:

Peptide Synthesis

L-Proline HCl plays a significant role in the synthesis of peptides, which are short chains of amino acids. The presence of a proline residue in a peptide chain can influence its structure and function. L-Proline HCl serves as a valuable building block for incorporating proline units into synthetic peptides [2].

The specific chemical properties of L-Proline HCl, such as its high solubility and ease of coupling with other amino acids, make it a preferred choice for peptide synthesis techniques like solid-phase peptide synthesis (SPPS) [2].

Source

[2] L-Proline Benzyl Ester Hydrochloride - High Purity Research Compound 供应商提供的产品说明:

Origin

L-proline is an α-amino acid found in proteins and is one of the twenty standard amino acids used in protein synthesis []. It is obtained through the hydrolysis of proteins or can be synthesized chemically []. L-Proline hydrochloride is derived by reacting L-proline with hydrochloric acid.

Significance

L-Pro has gained importance in scientific research for several reasons. It serves as a building block for peptide synthesis, particularly due to its ability to introduce ring structures into peptides. Additionally, L-Pro finds applications as a catalyst in organic synthesis reactions and as a precursor for the synthesis of other important compounds [].


Molecular Structure Analysis

L-Pro hydrochloride possesses a unique cyclic structure. The core molecule is L-proline, which contains a five-membered ring with a nitrogen atom. The carboxylic acid group (COOH) and an amino group (NH2) are attached to the second and fifth carbon atoms of the ring, respectively. The hydrochloride part (HCl) consists of a hydrogen ion (H+) bonded to a chlorine atom (Cl-). The positive charge of the hydrogen ion interacts with the negative charge on the carboxylate group (COO-) of L-proline, forming an ionic bond [].

Key Feature

The cyclic structure of L-proline introduces rigidity into peptide chains, influencing their conformation and function.


Chemical Reactions Analysis

Synthesis

L-Pro hydrochloride can be synthesized by reacting L-proline with hydrochloric acid.

L-Proline + HCl → L-Proline hydrochloride

Other Reactions:

  • Peptide synthesis: L-Pro serves as a building block in peptide synthesis, reacting with other amino acids to form peptide bonds.
  • Biginelli condensation: L-Pro hydrochloride can act as a catalyst in the Biginelli condensation reaction, used to synthesize dihydropyrimidinones [].
Note

Due to the presence of the ionic bond, L-Pro hydrochloride readily dissociates in water, forming L-proline and chloride ions.

Physical and Chemical Properties

  • Appearance: White crystalline solid.
  • Melting point: 210-212 °C (decomposition) [].
  • Boiling point: Not applicable (decomposes upon heating).
  • Solubility: Highly soluble in water [].
  • Stability: Hygroscopic (absorbs moisture from the air).

L-Pro, when incorporated into proteins, influences protein folding and stability due to its cyclic structure. The ring structure introduces rigidity and restricts the conformational flexibility of the protein chain. This can be crucial for protein function, as specific protein conformations are often essential for activity.

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and safety glasses when handling.
  • Inhalation irritant: Avoid inhaling dust particles. Use proper ventilation when handling the powder form.

UNII

BWT036T5RY

Sequence

P

Other CAS

7776-34-3

Wikipedia

L-proline hydrochloride

Dates

Modify: 2023-08-16

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